Pentyl 2,6-diaminopyridine-4-carboxylate

Description

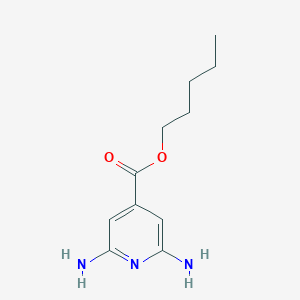

Pentyl 2,6-diaminopyridine-4-carboxylate is a pyridine derivative characterized by a central pyridine ring substituted with amino groups at the 2- and 6-positions and a pentyl ester group at the 4-position. This structural configuration confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (due to the amino groups) and improved lipophilicity (from the pentyl ester). Such features make it a compound of interest in pharmaceutical and materials science research, particularly in applications requiring targeted molecular interactions or controlled solubility.

Properties

CAS No. |

100139-90-0 |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

pentyl 2,6-diaminopyridine-4-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-2-3-4-5-16-11(15)8-6-9(12)14-10(13)7-8/h6-7H,2-5H2,1H3,(H4,12,13,14) |

InChI Key |

MBAQGIMTJJWJAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC(=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2,6-diaminopyridine-4-carboxylate typically involves the esterification of 2,6-diaminopyridine-4-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2,6-diaminopyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles like alkyl halides can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkylated pyridine derivatives.

Scientific Research Applications

Pentyl 2,6-diaminopyridine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers

Mechanism of Action

The mechanism of action of pentyl 2,6-diaminopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pentyl 2,6-diaminopyridine-4-carboxylate with structurally related compounds, emphasizing substituent effects, reactivity, and biological activity based on the provided evidence:

Key Observations:

Substituent Effects: Amino vs. This could improve binding specificity in biological systems .

Biological Activity: Compounds with fused or electron-deficient rings (e.g., Ethyl 1-(1-methyl-2,6-dioxo-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate) exhibit enhanced metabolic stability, a trait that this compound may share due to its amino group-mediated resistance to oxidative degradation . The absence of bulky aromatic groups (e.g., phenyl in N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide) may reduce off-target interactions in the target compound, favoring selectivity .

Chemical Reactivity: The amino groups in this compound could make it more nucleophilic than methyl-substituted analogs, facilitating derivatization for drug discovery or polymer synthesis .

Research Findings and Limitations

- Synthesis Challenges: Unlike simpler pyridine or pyrimidine derivatives, the pentyl ester and diaminosubstituents in the target compound may require multi-step synthesis with protective group strategies, as seen in analogous compounds .

- Data Gaps: Direct pharmacological or thermodynamic data (e.g., IC50, logP) for this compound are absent in the provided evidence. Extrapolations are based on structural analogs, necessitating validation through experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.